tert-Butyl (5-methylthiophen-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate typically involves the reaction of thiophenecarboxylic acid with tert-butyl alcohol in the presence of diphenyl phosphoryl azide and triethylamine in N,N-dimethylformamide at 0°C, followed by reflux . This method ensures the formation of the desired carbamate compound with high purity.
Chemical Reactions Analysis
tert-Butyl (5-methylthiophen-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-methylthiophen-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (5-methylthiophen-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl (5-methylthiophen-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
5-Methylthiophene-3-carboxylic acid: A precursor in the synthesis of this compound.
N-tert-Butoxycarbonyl-5-methylthiophene-3-amine: Another related compound with similar chemical properties
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Biological Activity
tert-Butyl (5-methylthiophen-3-yl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a thiophene ring. The molecular formula is C11H15NO2S, with a molecular weight of approximately 229.31 g/mol. The unique structure contributes to its electronic properties and reactivity, making it a valuable compound in synthetic organic chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This inhibition can significantly impact various biochemical pathways, including those related to cancer progression and microbial infections.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against resistant strains of bacteria .
Research Findings
Several studies have investigated the biological effects and mechanisms of action of this compound. Below are summarized findings from notable research:
Case Studies
- Inhibition of Cancer Cell Proliferation : A study explored the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The compound was shown to disrupt mitotic processes by interfering with key mitotic kinesins .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, this compound exhibited promising results against M. tuberculosis. The study highlighted its potential as a lead compound for developing new antitubercular drugs .
Properties
IUPAC Name |
tert-butyl N-(5-methylthiophen-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPISFZPXVBJCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856409 |
Source
|
Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251734-12-9 |
Source
|
Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.